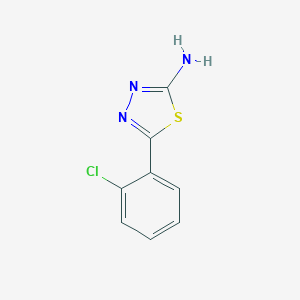

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-Amino-5-chlorobenzophenone derivatives has been described . Additionally, S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-thiol have also been synthesized .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For example, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazolo-2-amine was achieved by the reaction between the corresponding 4-chlorobenzoic acid and thiosemicarbazide . Another study reported the electrochemical synthesis of 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazoles .Aplicaciones Científicas De Investigación

Pharmacology

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine: has shown potential in pharmacology due to its structural similarity to other thiadiazole derivatives. These compounds are known for their anticonvulsant and sedative properties, often used in the treatment of central nervous system disorders . The compound’s ability to act on GABA receptors suggests it could be developed into new sedatives or tranquilizers.

Biochemistry

In biochemistry, this compound’s derivatives have been explored for their antiviral activities. For instance, sulfonamide derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and tested against viruses like the tobacco mosaic virus, indicating a potential for plant antiviral applications .

Medicinal Chemistry

The compound’s relevance in medicinal chemistry is highlighted by its role in the synthesis of more complex molecules with biological activity . It serves as a building block for creating new drugs with potential antimicrobial and anticancer properties, as seen in the development of chalcone derivatives .

Organic Synthesis

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine: is valuable in organic synthesis, where it can be used to create various heterocyclic compounds. These compounds are crucial in synthesizing pharmaceuticals and agrochemicals, demonstrating the compound’s versatility in chemical synthesis .

Chemical Engineering

In chemical engineering, this compound is significant for its role in the safety and handling of chemicals. Its derivatives are used in research and development, and understanding its properties is crucial for developing safe handling practices and material safety data sheets .

Materials Science

The compound’s derivatives have applications in materials science, particularly in the development of novel materials with specific properties. For example, its use in creating sulfonamide derivatives could lead to materials with unique antiviral properties, useful in creating antiviral surfaces or coatings .

Crystallography

The compound’s ability to crystallize in different forms makes it a subject of interest in crystallography. Studying its crystal structure and behavior at various temperatures can provide insights into molecular interactions and stability, which is essential for the development of new crystalline materials .

Direcciones Futuras

The future directions for the study of “5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .

Mecanismo De Acción

Target of Action

The primary target of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is believed to interact with its target, carbonic anhydrase 2, leading to changes in the enzyme’s activity . The specific nature of these interactions and the resulting changes are yet to be elucidated.

Biochemical Pathways

Given its target, it is likely to influence pathways involving carbonic anhydrases, which play crucial roles in various physiological processes, including ph regulation and co2 transport .

Result of Action

Given its target, it may influence processes regulated by carbonic anhydrases, potentially leading to changes in pH regulation and CO2 transport .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

Propiedades

IUPAC Name |

5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSGNHRIXMYPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339178 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

828-81-9 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

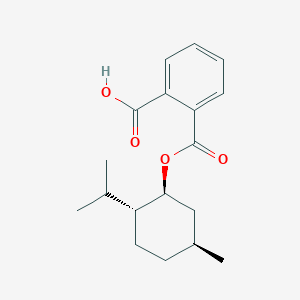

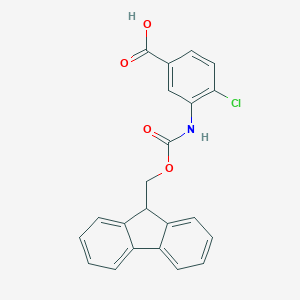

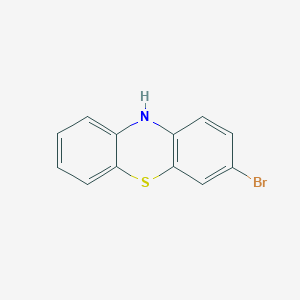

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the single-crystal X-ray diffraction data for 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine in this research?

A1: The research focuses on synthesizing novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, utilizing 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine as an intermediate compound []. Confirming the structure of this intermediate via single-crystal X-ray diffraction is crucial. This data unequivocally verifies the successful synthesis of the desired intermediate, ensuring the subsequent steps in the synthesis proceed as intended and ultimately contribute to the accurate characterization of the final novel compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

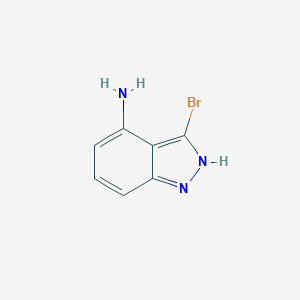

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)